molecular formula C4H4ClF3O B6295179 2-Chloro-2,3,3-trifluorocyclobutanol CAS No. 126988-79-2

2-Chloro-2,3,3-trifluorocyclobutanol

Cat. No.: B6295179
CAS No.: 126988-79-2
M. Wt: 160.52 g/mol
InChI Key: DAKIJMUFJSCSMW-UHFFFAOYSA-N
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Description

2-Chloro-2,3,3-trifluorocyclobutanol is a chemical compound with the molecular formula C4H4ClF3O. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a cyclobutane ring substituted with chlorine and trifluoromethyl groups, making it a unique and valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,3,3-trifluorocyclobutanol can be achieved through several methods. One common method involves the reaction of chlorotrifluoroethylene with vinyl acetate in the presence of hydroquinone and a terpene inhibitor. The reaction is carried out in a high-pressure shaker tube at elevated temperatures (around 215°C) for several hours . The resulting product is then purified through distillation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced distillation and purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,3,3-trifluorocyclobutanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with hydroxyl or amino groups.

Scientific Research Applications

2-Chloro-2,3,3-trifluorocyclobutanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Chloro-2,3,3-trifluorocyclobutanol can be compared with other similar compounds, such as:

    2-Chloro-3,3,3-trifluoropropene: Another fluorinated compound with similar applications in industrial research.

    2-Chloro-2,3,3-trifluorocyclobutyl acetate: A related compound used in the synthesis of cyclobutanes.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various research applications.

Properties

IUPAC Name

2-chloro-2,3,3-trifluorocyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3O/c5-4(8)2(9)1-3(4,6)7/h2,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKIJMUFJSCSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023268
Record name 2-Chloro-2,3,3-trifluoro-1-cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126988-79-2
Record name 2-Chloro-2,3,3-trifluoro-1-cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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